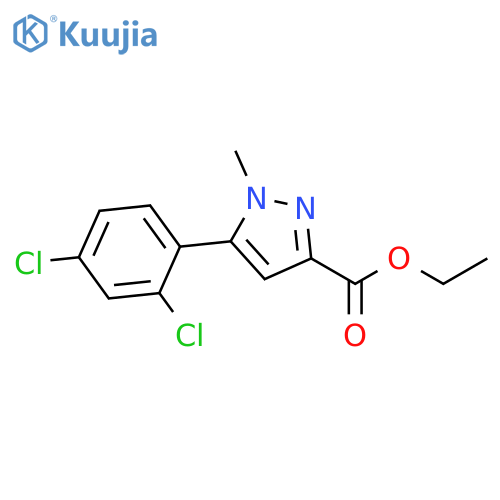

Cas no 907178-51-2 (1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester)

907178-51-2 structure

商品名:1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester

CAS番号:907178-51-2

MF:C13H12Cl2N2O2

メガワット:299.152581214905

MDL:MFCD31714295

CID:1953719

1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester

- 1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethyl ester

-

- MDL: MFCD31714295

- インチ: 1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)9-5-4-8(14)6-10(9)15/h4-7H,3H2,1-2H3

- InChIKey: LLRFVESCYIOQPW-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C2=CC=C(Cl)C=C2Cl)=CC(C(OCC)=O)=N1

1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB532685-1 g |

5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

907178-51-2 | 1g |

€452.00 | 2023-07-11 | ||

| abcr | AB532685-1g |

5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester; . |

907178-51-2 | 1g |

€452.00 | 2025-02-15 | ||

| abcr | AB532685-5g |

5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester; . |

907178-51-2 | 5g |

€1408.60 | 2025-02-15 |

1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

907178-51-2 (1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 61549-49-3(9-Decenenitrile)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:907178-51-2)1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/835.0